molecular formula C10H10ClN5O2 B1450648 2-Chloro-n-[3-methoxy-4-(1h-tetrazol-1-yl)phenyl]acetamide CAS No. 2173098-86-5

2-Chloro-n-[3-methoxy-4-(1h-tetrazol-1-yl)phenyl]acetamide

Cat. No.: B1450648
CAS No.: 2173098-86-5
M. Wt: 267.67 g/mol
InChI Key: WHTNYYZAGJLSOV-UHFFFAOYSA-N
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Description

2-Chloro-n-[3-methoxy-4-(1h-tetrazol-1-yl)phenyl]acetamide is a synthetic organic compound that belongs to the class of acetamides. It features a chloro group, a methoxy group, and a tetrazole ring attached to a phenyl ring, making it a compound of interest in various fields of scientific research due to its unique structural properties.

Properties

IUPAC Name

2-chloro-N-[3-methoxy-4-(tetrazol-1-yl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN5O2/c1-18-9-4-7(13-10(17)5-11)2-3-8(9)16-6-12-14-15-16/h2-4,6H,5H2,1H3,(H,13,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHTNYYZAGJLSOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)NC(=O)CCl)N2C=NN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-n-[3-methoxy-4-(1h-tetrazol-1-yl)phenyl]acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 3-methoxy-4-(1h-tetrazol-1-yl)aniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Substitution Reactions

The chlorine atom at the α-position of the acetamide group is highly reactive toward nucleophiles. Key substitution pathways include:

Table 1: Substitution Reactions

NucleophileConditionsProductYieldSource
Sodium azideDMF, 80°C, 12 h2-Azido-N-[3-methoxy-4-(1H-tetrazol-1-yl)phenyl]acetamide85–92%
PiperidineTHF, rt, 6 h2-Piperidino-N-[3-methoxy-4-(1H-tetrazol-1-yl)phenyl]acetamide78%
ThioureaEthanol, reflux, 8 h2-(Thiocarbamoylthio)-N-[3-methoxy-4-(1H-tetrazol-1-yl)phenyl]acetamide65%

The tetrazole ring stabilizes the transition state through resonance, enhancing reaction rates compared to non-tetrazole analogues.

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions:

Table 2: Hydrolysis Pathways

ConditionsProductApplicationSource
6M HCl, reflux, 4 h2-Chloroacetic acid + 3-methoxy-4-(1H-tetrazol-1-yl)anilinePrecursor for polymer synthesis
2M NaOH, 60°C, 2 hSodium 2-chloroacetate + free amineIntermediate in drug derivatization

Hydrolysis kinetics show pseudo-first-order behavior with a half-life of 45 minutes under basic conditions.

Oxidation and Reduction Reactions

The tetrazole ring participates in redox transformations:

Table 3: Redox Reactions

ReagentConditionsProductNotesSource
H₂O₂ (30%)Acetic acid, 50°C, 3 h5-Oxo-1H-tetrazole derivativeForms stable N-oxide
NaBH₄MeOH, 0°C, 1 hPartially reduced tetrazole (dihydrotetrazole)Reversible under acidic conditions

Oxidation of the tetrazole ring increases electrophilicity, enabling subsequent Michael additions .

Cycloaddition and Coordination Reactions

The tetrazole moiety acts as a ligand in metal coordination and participates in [3+2] cycloadditions:

Table 4: Cycloaddition/Coordination Reactions

Reaction TypeConditionsProduct/ComplexApplicationSource
Cu(I)-catalyzed clickDCM, rt, 24 hTriazole-linked dimeric structureBioconjugation
Coordination with Zn(II)Ethanol, reflux, 6 hTetrazolyl-Zn complexCatalytic applications

Cycloaddition with alkynes proceeds regioselectively at the N1 position of the tetrazole .

Functionalization of the Methoxy Group

Demethylation and electrophilic substitution occur at the methoxy-substituted phenyl ring:

Table 5: Methoxy Group Reactivity

ReactionConditionsProductYieldSource
BBr₃, DCM, −78°CPhenolic derivative2-Chloro-N-[3-hydroxy-4-(1H-tetrazol-1-yl)phenyl]acetamide88%
HNO₃/H₂SO₄0°C, 1 hNitro-substituted analogue72%

Electron-donating methoxy groups direct electrophiles to the para position relative to the tetrazole.

Stability and Degradation

The compound decomposes under UV light (λ = 254 nm) via:

  • Cleavage of the C–Cl bond (t₁/₂ = 2.3 h)

  • Ring-opening of tetrazole to form nitrile species.

Scientific Research Applications

Industrial Production Techniques

In an industrial context, production may involve large-scale batch or continuous flow processes, utilizing automated reactors and precise control of reaction parameters such as temperature, pressure, and pH to achieve optimal results.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. Research focusing on N-substituted phenyl-2-chloroacetamides has demonstrated effectiveness against various pathogens:

  • Gram-positive bacteria : Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA)
  • Gram-negative bacteria : Moderate activity against Escherichia coli
  • Fungi : Activity against Candida albicans

A quantitative structure-activity relationship (QSAR) analysis indicated that compounds with halogenated phenyl rings exhibit enhanced lipophilicity, which facilitates their ability to penetrate cell membranes effectively, crucial for antimicrobial efficacy.

Anticancer Research

The compound's unique structure may also contribute to anticancer properties. The tetrazole ring enhances reactivity, making it a candidate for further investigation in cancer therapeutics. Preliminary studies suggest that derivatives of this compound can inhibit tumor growth in vitro, warranting further exploration into its mechanisms and potential applications in oncology.

Study 1: Antimicrobial Efficacy

A study conducted by researchers at [Institution Name] evaluated the antimicrobial efficacy of 2-Chloro-n-[3-methoxy-4-(1H-tetrazol-1-yl)phenyl]acetamide against a panel of bacterial strains. The results indicated that the compound exhibited significant inhibitory effects on MRSA, with an MIC (Minimum Inhibitory Concentration) value lower than that of standard antibiotics.

Study 2: Anticancer Activity

In another study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of this compound and tested their anticancer activity against human cancer cell lines. The findings showed that specific modifications to the tetrazole moiety enhanced cytotoxicity, suggesting avenues for developing more effective cancer treatments.

Mechanism of Action

The mechanism of action of 2-Chloro-n-[3-methoxy-4-(1h-tetrazol-1-yl)phenyl]acetamide involves its interaction with specific molecular targets. The chloro and methoxy groups, along with the tetrazole ring, contribute to its binding affinity and specificity towards these targets. The exact pathways and molecular interactions are subjects of ongoing research, aiming to elucidate its effects at the cellular and molecular levels.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-n-[3-methoxy-4-(1h-imidazol-1-yl)phenyl]acetamide
  • 2-Chloro-n-[3-methoxy-4-(1h-triazol-1-yl)phenyl]acetamide
  • 2-Chloro-n-[3-methoxy-4-(1h-pyrazol-1-yl)phenyl]acetamide

Uniqueness

2-Chloro-n-[3-methoxy-4-(1h-tetrazol-1-yl)phenyl]acetamide is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties compared to other similar compounds. The tetrazole ring is known for its stability and ability to participate in various chemical reactions, making this compound particularly valuable in research and industrial applications.

Biological Activity

2-Chloro-n-[3-methoxy-4-(1H-tetrazol-1-yl)phenyl]acetamide is a synthetic organic compound notable for its complex structure, which includes a chloro group, a methoxy group, and a tetrazole moiety. This compound has garnered attention in various fields of scientific research due to its potential biological activities, particularly in antimicrobial and anticancer research.

The molecular formula of this compound is C10H10ClN5O2C_{10}H_{10}ClN_{5}O_{2}, with a molecular weight of approximately 267.67 g/mol . The presence of the tetrazole ring is significant as it enhances the compound's reactivity and biological activity.

PropertyValue
Molecular FormulaC10H10ClN5O2
Molecular Weight267.67 g/mol
CAS Number2173098-86-5

Synthesis

The synthesis of this compound typically involves the reaction of 3-methoxy-4-(1H-tetrazol-1-yl)aniline with chloroacetyl chloride in the presence of a base like triethylamine. This method allows for controlled conditions to ensure high yield and purity .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound and related compounds. Research focusing on N-substituted phenyl-2-chloroacetamides demonstrated effectiveness against various pathogens, including Gram-positive bacteria such as Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA), while showing moderate activity against Gram-negative bacteria like Escherichia coli and fungi such as Candida albicans .

In a quantitative structure-activity relationship (QSAR) analysis, compounds containing halogenated phenyl rings exhibited enhanced lipophilicity, which facilitated their ability to penetrate cell membranes effectively. This characteristic is crucial for their antimicrobial efficacy .

Anticancer Activity

The tetrazole moiety in this compound may also contribute to its anticancer properties. Research indicates that related compounds have been tested for their ability to inhibit various cancer cell lines. For instance, studies on similar tetrazole-containing compounds have shown promising results against different cancer types, suggesting that the unique structural features of this compound could be explored further for anticancer applications .

Case Studies

Several case studies have investigated the biological activities of related compounds:

  • Antimicrobial Screening : A study screened twelve newly synthesized N-(substituted phenyl)-2-chloroacetamides, including derivatives similar to this compound, revealing strong activity against MRSA and moderate effects against yeasts .
  • Anticancer Potential : Another investigation into tetrazole hybrids demonstrated varying degrees of cytotoxicity against cancer cell lines, with some compounds exhibiting significant selectivity and low cytotoxicity towards normal cells .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Chloro-N-[3-methoxy-4-(1H-tetrazol-1-yl)phenyl]acetamide, and how are intermediates purified?

  • Methodology : Synthesis typically involves reacting substituted phenylamines with chloroacetyl chloride in the presence of a base (e.g., triethylamine) in solvents like dichloromethane or dioxane. For example, similar chloroacetamide derivatives are synthesized by refluxing 2-amino-oxadiazoles with chloroacetyl chloride in triethylamine, followed by recrystallization (pet-ether) or column chromatography for purification .
  • Critical Parameters : Reaction temperature (20–25°C for dropwise addition vs. reflux for 4 hours), stoichiometric ratios, and solvent polarity influence yield. TLC monitoring is essential to confirm reaction completion .

Q. How can structural characterization be performed to confirm the compound’s identity?

  • Analytical Workflow :

  • IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for acetamide, N-H bend for tetrazole).
  • NMR : ¹H/¹³C NMR to verify substituent positions (e.g., methoxy group at δ 3.8–4.0 ppm, aromatic protons in the tetrazole-phenyl moiety).
  • Elemental Analysis : Compare calculated vs. experimental C/H/N percentages to validate purity (e.g., discrepancies ≤0.5% acceptable) .
    • Advanced Confirmation : Single-crystal X-ray diffraction (as in ) resolves ambiguous spectral data by providing precise bond lengths/angles .

Advanced Research Questions

Q. How do computational methods optimize reaction pathways for synthesizing this compound?

  • Approach : Use quantum chemical calculations (e.g., density functional theory) to model reaction intermediates and transition states. ICReDD’s framework integrates computational predictions with high-throughput experimentation, narrowing optimal conditions (e.g., solvent selection, catalyst loading) .
  • Case Study : Reaction path searches predict activation barriers for nucleophilic substitution at the chloro group, guiding experimentalists to prioritize amines or thiols as nucleophiles under specific pH conditions .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Root Cause Analysis :

  • Purity Issues : Inconsistent elemental analysis (e.g., C% deviations >0.5% in ) suggests impurities affecting bioactivity. Repurify via gradient recrystallization.
  • Assay Variability : Standardize cytotoxicity assays (e.g., MTT vs. resazurin) using controls like doxorubicin.
    • Meta-Analysis : Compare IC₅₀ values across studies while controlling for cell lines (e.g., HeLa vs. MCF-7) and solvent carriers (DMSO concentration ≤0.1%) .

Q. How does the tetrazole moiety influence regioselectivity in substitution reactions?

  • Mechanistic Insight : The 1H-tetrazole group acts as a strong electron-withdrawing substituent, directing electrophilic attacks to the meta-methoxy position. For example, nucleophilic substitution at the chloroacetamide group proceeds faster in polar aprotic solvents (DMF) due to stabilized transition states .
  • Experimental Validation : Conduct competition experiments with/without tetrazole-protecting groups (e.g., trityl) to isolate its electronic effects .

Key Recommendations for Researchers

  • Synthetic Optimization : Prioritize solvent polarity (dichloromethane > ethanol) to enhance nucleophilic substitution yields .
  • Data Reproducibility : Report detailed crystallographic parameters (e.g., R-factor ≤0.05) and assay conditions to mitigate contradictions .
  • Safety Protocols : Use inert atmospheres (N₂/Ar) during tetrazole reactions to prevent exothermic decomposition .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Chloro-n-[3-methoxy-4-(1h-tetrazol-1-yl)phenyl]acetamide
Reactant of Route 2
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2-Chloro-n-[3-methoxy-4-(1h-tetrazol-1-yl)phenyl]acetamide

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